2,3-Dimetoxi-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina

Descripción general

Descripción

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C13H20BNO4 and its molecular weight is 265.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Reactivo de Síntesis Orgánica

“2,3-Dimetoxi-6-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)piridina” se utiliza a menudo como reactivo en la síntesis orgánica . Desempeña un papel crucial en la facilitación de diversas reacciones químicas, contribuyendo a la formación de compuestos orgánicos complejos.

Catalizador

Este compuesto también puede servir como catalizador en ciertas reacciones . Como catalizador, acelera la velocidad de reacción sin consumirse, lo que lo convierte en un componente valioso en muchos procesos industriales.

Reacciones de Diels-Alder

Se ha utilizado en reacciones de Diels-Alder, un tipo de reacción química orgánica que construye anillos a partir de precursores insaturados . Esta reacción es una piedra angular de la química orgánica sintética, utilizada en la síntesis de una amplia variedad de compuestos orgánicos cíclicos.

Indicador de Sitio de Ataque Nucleofílico

La investigación ha indicado que este compuesto podría actuar potencialmente como un indicador de sitio de ataque nucleofílico . Las cargas negativas se agrupan alrededor de ciertos átomos en el compuesto, lo que indica que esta estructura es un posible sitio de ataque nucleofílico.

Investigación Proteómica

Este compuesto se ha utilizado en la investigación proteómica . La proteómica es el estudio a gran escala de proteínas, particularmente sus estructuras y funciones. Este compuesto podría contribuir potencialmente a la comprensión de las estructuras y las interacciones de las proteínas.

Actividad Biológica

2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1131335-62-0) is a boron-containing organic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C13H20BNO4

- Molecular Weight: 265.11 g/mol

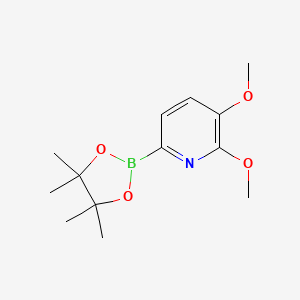

- Structure: The compound features a pyridine ring substituted with two methoxy groups and a dioxaborolane moiety.

Anticancer Properties

Research indicates that compounds similar to 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine may exhibit anticancer activity through various mechanisms:

- Inhibition of Kinases : Studies have shown that boron-containing compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, modifications to similar structures have resulted in potent inhibitors of CDK4/6 .

- Targeting Protein Degradation : The compound has potential as a PROTAC (proteolysis-targeting chimera), which can selectively degrade target proteins involved in cancer progression . Preliminary data suggest that such compounds can effectively degrade specific oncogenic proteins.

Neuroprotective Effects

There is emerging evidence that pyridine derivatives may possess neuroprotective properties. Research focusing on similar compounds indicates their ability to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis .

Case Study 1: Anticancer Activity in Cell Lines

A study investigated the effects of a related compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast and prostate cancer cells through apoptosis induction and cell cycle arrest at G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| PC3 (Prostate) | 12 | Cell cycle arrest |

Case Study 2: Neuroprotection in Animal Models

In an animal model of neurodegeneration induced by oxidative stress, administration of a similar pyridine derivative demonstrated significant neuroprotection as evidenced by reduced neuronal loss and improved behavioral outcomes.

| Treatment Group | Neuronal Survival (%) | Behavioral Score (Out of 10) |

|---|---|---|

| Control | 40 | 3 |

| Treated | 75 | 8 |

Propiedades

IUPAC Name |

2,3-dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4/c1-12(2)13(3,4)19-14(18-12)10-8-7-9(16-5)11(15-10)17-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNGSFEZPJJQMAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670150 | |

| Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131335-62-0 | |

| Record name | 2,3-Dimethoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.